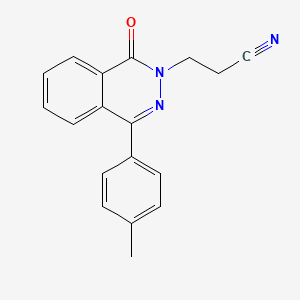

3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile

Description

3-(1-Oxo-4-p-tolylphthalazin-2(1H)-yl)propanenitrile is a nitrile-functionalized phthalazinone derivative characterized by a phthalazinone core substituted with a p-tolyl group and a propanenitrile side chain. This article compares the target compound with structurally related molecules, focusing on substituent effects, synthesis, and applications.

Properties

Molecular Formula |

C18H15N3O |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanenitrile |

InChI |

InChI=1S/C18H15N3O/c1-13-7-9-14(10-8-13)17-15-5-2-3-6-16(15)18(22)21(20-17)12-4-11-19/h2-3,5-10H,4,12H2,1H3 |

InChI Key |

ZFNOYWXTJZRMDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could involve the condensation of p-tolylphthalazinone with a suitable nitrile precursor under controlled conditions. The reaction might require specific catalysts, solvents, and temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction to lower oxidation states using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development due to its biological activity.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propanenitrile derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Diversity: The target compound’s phthalazinone-p-tolyl system distinguishes it from analogs with pyrazole (), thiazole (), or pyrrole () moieties. These substituents influence electronic properties and reactivity.

- Spectral Signatures: The C≡N stretch in IR (2223 cm⁻¹, ) is consistent across nitriles. The target compound’s ¹H NMR would likely show aromatic protons from the phthalazinone and p-tolyl groups, distinct from aliphatic signals in or .

- Synthetic Complexity : Yields vary significantly (e.g., 46% in ), suggesting that steric hindrance from bulky groups (e.g., benzyloxy in ) impacts efficiency. The target’s synthesis may face similar challenges.

Biological Activity

3-(1-Oxo-4-p-tolylphthalazin-2(1H)-yl)propanenitrile is a synthetic compound with a complex structure that has garnered attention in the field of medicinal chemistry. Its molecular formula is C18H15N3O, and it is associated with various biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound features a phthalazinone core with a propanenitrile side chain, which is believed to influence its biological properties. The structural representation is as follows:

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications. Key areas of interest include:

- Antitumor Activity : Some studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Cytotoxic effects on cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Antitumor Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung carcinoma. The results demonstrated significant growth inhibition, suggesting its potential as an anticancer agent.

Antimicrobial Properties

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This suggests possible applications in developing new antimicrobial agents.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, hypotheses include:

- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.

- Enzyme Modulation : The ability to inhibit specific enzymes may contribute to its antitumor and antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.